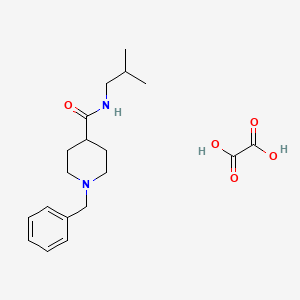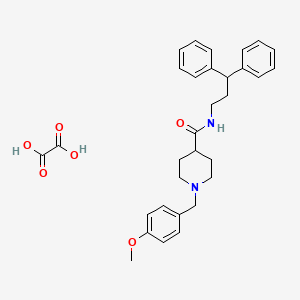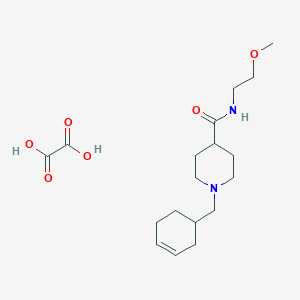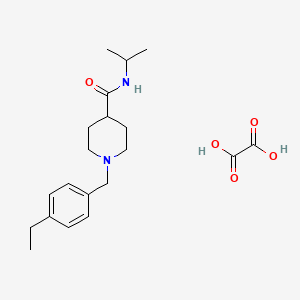
1-benzyl-N-isobutyl-4-piperidinecarboxamide oxalate
Descripción general
Descripción
1-benzyl-N-isobutyl-4-piperidinecarboxamide oxalate, commonly known as IBNtxA, is a synthetic compound that belongs to the class of piperidinecarboxamide derivatives. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry.
Mecanismo De Acción
The mechanism of action of IBNtxA is complex and involves multiple pathways. One of the primary mechanisms of action is through its modulation of the mu-opioid receptor. IBNtxA can act as a partial agonist or antagonist of this receptor, depending on the cellular context. Additionally, IBNtxA has been shown to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the modulation of reward and addiction.
Biochemical and Physiological Effects
IBNtxA has been shown to have several biochemical and physiological effects. One of the primary effects is its modulation of the mu-opioid receptor, which can lead to changes in pain perception, reward, and addiction. Additionally, IBNtxA has been shown to inhibit the reuptake of dopamine and norepinephrine, which can lead to changes in mood and behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IBNtxA has several advantages for lab experiments. One of the primary advantages is its high affinity for the mu-opioid receptor, which makes it an excellent tool for studying the role of this receptor in various physiological processes. Additionally, IBNtxA has been shown to have a low toxicity profile, which makes it a safe compound to use in animal studies.
One of the limitations of IBNtxA is its relatively low solubility in water. This can make it challenging to administer in vivo and can limit its use in certain experiments. Additionally, IBNtxA has a relatively short half-life, which can make it challenging to study its long-term effects.
Direcciones Futuras
There are several future directions for research on IBNtxA. One area of research is the development of more potent and selective compounds that target the mu-opioid receptor. Additionally, there is a need for more studies on the long-term effects of IBNtxA and its potential therapeutic applications in various fields, including pain management and addiction treatment. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of IBNtxA, including its metabolism and excretion in vivo.
Conclusion
In conclusion, IBNtxA is a synthetic compound with significant potential for therapeutic applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its high affinity for the mu-opioid receptor and its ability to modulate reward and addiction make it a promising compound for the treatment of pain and addiction. However, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
IBNtxA has been extensively studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is its use as a modulator of the mu-opioid receptor. The mu-opioid receptor is a G protein-coupled receptor that is involved in the modulation of pain, reward, and addiction. IBNtxA has been shown to have a high affinity for this receptor and can act as a partial agonist or antagonist depending on the cellular context.
Another area of research where IBNtxA has shown promise is in the treatment of cocaine addiction. IBNtxA has been shown to reduce the reinforcing effects of cocaine and decrease cocaine self-administration in animal models. Additionally, IBNtxA has been shown to reduce the expression of cocaine-induced locomotor sensitization, which is a hallmark of cocaine addiction.
Propiedades
IUPAC Name |
1-benzyl-N-(2-methylpropyl)piperidine-4-carboxamide;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O.C2H2O4/c1-14(2)12-18-17(20)16-8-10-19(11-9-16)13-15-6-4-3-5-7-15;3-1(4)2(5)6/h3-7,14,16H,8-13H2,1-2H3,(H,18,20);(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRZHPGAYUSKMEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1CCN(CC1)CC2=CC=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949861.png)
![1-[4-(benzyloxy)benzyl]-N-(2-phenylethyl)-4-piperidinecarboxamide](/img/structure/B3949866.png)




![1-[3-(benzyloxy)benzyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B3949889.png)
![1-(2-ethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide oxalate](/img/structure/B3949906.png)
![1-(2,4-dimethoxybenzyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B3949913.png)




![1-[4-(benzyloxy)-3-methoxybenzyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B3949939.png)